1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
Description
This compound (CAS 68555-61-3) is an acetate ester featuring a cyclohexenyl backbone substituted with methyl groups and a propenyl chain modified by 1,2-dimethyl groups. Its structure combines a terpene-derived cyclic moiety with ester functionality, making it relevant in fragrance and flavor industries. The 2,6,6-trimethylcyclohexenyl group contributes to its stability and hydrophobic properties, while the dimethylpropenyl chain may influence volatility and odor characteristics .
Properties
CAS No. |
76649-19-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h10,13H,7-9H2,1-6H3/b12-10+ |
InChI Key |
OAJKZBWQHVYGAI-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(C)OC(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a polyene, under acidic or basic conditions.
Introduction of methyl groups: Methyl groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as distillation or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Esters, Amides
Scientific Research Applications
1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1,2-Dimethyl-3-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)Propen-1-yl Acetate (CAS 49866-87-7)
- Structural Difference : The cyclohexenyl substituent is in the 2-position instead of the 1-position.
- Impact: Positional isomerism alters ring strain and electronic distribution.
- Applications : Likely used in similar industrial contexts but with nuanced sensory properties.
β-Ionyl Acetate (CAS 22030-19-9)
- Structural Difference : Lacks the 1,2-dimethyl groups on the propenyl chain (structure: 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate) .
- Impact: The absence of dimethyl groups reduces molecular weight (236.35 g/mol vs. higher for the target compound) and likely increases volatility. β-Ionyl acetate is a known floral-fruity fragrance agent, whereas the dimethylated analog may have a more subdued or woody scent due to steric effects .
- Applications : Widely used in perfumery; the target compound’s dimethyl groups may extend its longevity in formulations.
1,2-Dimethyl-3-(1-Methylethenyl)Cyclopentyl Acetate (Plinyl Acetate, CAS 94346-09-5)
- Structural Difference : Cyclopentyl ring instead of cyclohexenyl, with a methylethenyl substituent .
- The cyclopentyl structure may impart a sharper odor profile compared to the more rigid, aromatic cyclohexenyl analog .
- Applications : Used in synthetic fragrances; differences in ring structure affect compatibility with other ingredients.
3-(2,6,6-Trimethyl-1-Cyclohexen-1-yl) Acrylaldehyde (L11)
- Structural Difference : Acrylaldehyde group replaces the acetate ester .
- Impact: The aldehyde group increases reactivity (e.g., susceptibility to oxidation) and alters odor characteristics (likely sharper or greener notes). The target compound’s acetate group enhances stability, making it preferable for long-lasting formulations .
- Applications : Found in fermented foods as a flavor compound; the acetate variant is better suited for fragrances.
Research Findings and Industrial Relevance
- Stability : The target compound’s cyclohexenyl and dimethylpropenyl groups enhance thermal stability compared to smaller-ring analogs (e.g., Plinyl acetate) .
- Odor Profile : Dimethylation likely reduces volatility, prolonging scent retention in perfumes, whereas β-ionyl acetate’s simpler structure offers a brighter, more immediate aroma .
- Synthetic Accessibility : The 1-cyclohexenyl configuration in the target compound may require specialized catalysts for regioselective synthesis, increasing production costs compared to β-ionyl acetate .
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